molecular formula C8H6ClF5O2S B1530324 3-Chloro-5-(pentafluorosulfur)phenylacetic acid CAS No. 1240257-26-4

3-Chloro-5-(pentafluorosulfur)phenylacetic acid

Cat. No.: B1530324
CAS No.: 1240257-26-4
M. Wt: 296.64 g/mol
InChI Key: VAVSYAGCUIKVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(pentafluorosulfur)phenylacetic acid is a specialized organic compound characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pentafluorosulfur)phenylacetic acid typically involves the chlorination of 5-(pentafluorosulfur)phenylacetic acid. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl₂) under controlled conditions to ensure the selective introduction of the chlorine atom.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the phenylacetic acid derivative, followed by the introduction of the pentafluorosulfur group and subsequent chlorination. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(pentafluorosulfur)phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, including esters and amides.

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)phenylacetic acid has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a reagent in biochemical assays and studies related to enzyme inhibition and protein interactions.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Chloro-5-(pentafluorosulfur)phenylacetic acid exerts its effects depends on its specific application. In drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Chloro-5-(pentafluorosulfur)phenylacetic acid is unique due to its specific structural features, including the presence of both a chlorine atom and a pentafluorosulfur group. Similar compounds include:

  • 3-Chloro-5-(pentafluorosulfur)phenol: This compound differs by having a hydroxyl group instead of an acetic acid moiety.

  • 3-Chloro-5-(pentafluorosulfur)benzoic acid: This compound has a carboxylic acid group instead of an acetic acid group.

  • 3-Chloro-5-(pentafluorosulfur)benzyl alcohol: This compound features a benzyl alcohol group instead of an acetic acid group.

These compounds share the common feature of having a chlorine atom and a pentafluorosulfur group but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

2-[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF5O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVSYAGCUIKVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(pentafluorosulfur)phenylacetic acid
Reactant of Route 2
3-Chloro-5-(pentafluorosulfur)phenylacetic acid
Reactant of Route 3
3-Chloro-5-(pentafluorosulfur)phenylacetic acid
Reactant of Route 4
3-Chloro-5-(pentafluorosulfur)phenylacetic acid
Reactant of Route 5
3-Chloro-5-(pentafluorosulfur)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(pentafluorosulfur)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.